(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine
Description
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine is a substituted phenylmethanamine derivative with a chlorine atom at position 3, an ethoxy group at position 4, and a methoxy group at position 5 on the aromatic ring.
The substitution pattern on the aromatic ring significantly influences properties such as solubility, stability, and reactivity. For instance, electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., chlorine) may increase molecular stability and influence intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-ethoxy-5-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKTAJVZURFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine typically involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Mechanism of Action
The mechanism of action of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substitutional Differences
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
Physicochemical Properties
Solubility and Polarity
- Trimethoxy analog : High solubility in polar organic solvents (e.g., DMF, methanol) due to three methoxy groups.
- Target compound : Expected moderate solubility in alcohols and chlorinated solvents, with reduced solubility compared to the trimethoxy analog due to the bulky ethoxy group.
- Chloro-methoxy analog : Lower solubility in water compared to methoxy-rich analogs, as observed in methanamine derivatives .
Thermal Stability
Hazard Profiles
Safety Notes:
Biological Activity
The compound (3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine, often referred to as a substituted phenylmethanamine, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro group, an ethoxy group, and a methoxy group attached to a phenyl ring, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated potential against various bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation has been observed in vitro.
- Enzyme Inhibition : Interaction with specific enzymes leading to altered metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound is known to inhibit certain enzymes that are pivotal in cancer cell metabolism. For instance, it may inhibit carbonic anhydrase, which is involved in tumor growth and metastasis.
- Cell Signaling Modulation : It may affect signaling pathways related to cell proliferation and apoptosis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Various studies have shown that modifications to the phenyl ring and substituents can significantly impact its potency and selectivity.
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Chloro | Increased potency against certain cancer cell lines |
| 4 | Ethoxy | Enhanced solubility and bioavailability |
| 5 | Methoxy | Improved selectivity for target enzymes |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
